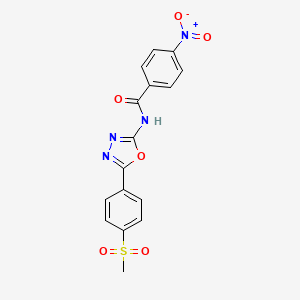

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

Description

N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and a 4-nitrobenzamide moiety at position 2. The oxadiazole ring is a five-membered aromatic heterocycle known for its electron-deficient nature, making it a key structural motif in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6S/c1-27(24,25)13-8-4-11(5-9-13)15-18-19-16(26-15)17-14(21)10-2-6-12(7-3-10)20(22)23/h2-9H,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTWJZMFQCEKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of 4-(methylsulfonyl)benzoic acid: This can be achieved by the oxidation of 4-(methylthio)benzoic acid using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate.

Synthesis of 1,3,4-oxadiazole ring: The 1,3,4-oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of intermediates: The final step involves coupling the 4-(methylsulfonyl)phenyl and 1,3,4-oxadiazole intermediates with 4-nitrobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium tungstate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Aminobenzamide derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide with structurally related oxadiazole and triazole derivatives, highlighting key substituents, molecular weights, and functional properties:

Key Observations:

Substituent Effects: The nitro group in the target compound contrasts with the pyrrolidinylsulfonyl group in its analog (). The nitro group is more electron-withdrawing, which may reduce solubility compared to the pyrrolidinylsulfonyl substituent but enhance reactivity in electrophilic substitution reactions .

Heterocycle Core Differences :

- 1,3,4-Oxadiazoles (target compound) are more electron-deficient than 1,2,4-triazoles (), affecting their binding affinities in biological targets. For example, triazoles in showed tautomerism (thione-thiol equilibrium), which is absent in oxadiazoles .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for analogous oxadiazoles, such as cyclization of hydrazide precursors (e.g., used furan-2-carbohydrazine for oxadiazole formation) . In contrast, triazole derivatives () require base-mediated cyclization of hydrazinecarbothioamides .

Applications :

- Oxadiazoles with alkoxy substituents (e.g., ) are used in materials science (e.g., liquid crystals for chromatography), whereas sulfonyl/nitro-substituted analogs (target compound) are typically explored for bioactive properties .

Research Findings and Implications

- Electronic Properties : The nitro and methylsulfonyl groups in the target compound create a highly electron-deficient aromatic system, which may favor interactions with biological targets like enzymes or receptors requiring polar binding pockets.

- Biological Relevance : While biological data for the target compound are unavailable, structurally similar sulfonyl-containing oxadiazoles () are often investigated for antimicrobial or anti-inflammatory activities.

- Material Science Potential: The rigidity of the oxadiazole core and strong dipole moments (due to nitro/sulfonyl groups) could make the compound suitable as a stationary phase in chromatography, akin to alkoxy-substituted oxadiazoles in .

Biological Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and associated research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

It features a complex structure with multiple functional groups that contribute to its biological activity. The IUPAC name for this compound is:

(2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one .

Synthesis

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide involves multi-step organic reactions typically starting from readily available phenolic compounds and incorporating the oxadiazole moiety through cyclization reactions. Specific methodologies may vary but often include:

- Formation of the Oxadiazole Ring: Utilizing appropriate nitrating agents and coupling reactions.

- Amidation: Reaction with amines to form the final amide structure.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Efficacy: Compounds similar to N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide have shown potent activity against strains such as MRSA, E. coli, and K. pneumoniae . The most effective derivatives demonstrated growth inhibition rates exceeding 85% against these pathogens.

| Compound | Target Bacteria | Growth Inhibition (%) |

|---|---|---|

| 7g | MRSA | 97.76 |

| 7a | E. coli | 95.12 |

| 7h | K. pneumoniae | 90.45 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through COX inhibition assays:

- COX Inhibition: The synthesized compounds exhibited selective inhibition of COX-2 over COX-1, with IC50 values ranging from 0.10 to 0.31 µM . This selectivity is crucial in minimizing gastrointestinal side effects often associated with non-selective NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 7a | 9.14 | 0.10 | 91.4 |

| 7b | 13.20 | 0.31 | 42.6 |

Cytotoxicity Studies

Safety assessments of the compound were conducted using human embryonic kidney cell lines to evaluate cytotoxicity:

- Cytotoxicity Results: The tested compounds displayed a high safety margin, indicating that their therapeutic doses were significantly lower than cytotoxic doses .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Study on Antimicrobial Properties: A study published in Pharmaceutical Research highlighted the effectiveness of methylsulfonyl derivatives against various bacterial strains .

- COX Selectivity Research: Another investigation focused on the selectivity of synthesized compounds towards COX enzymes, providing insights into their potential as safer anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.